molecular formula C10H13ClN2 B15163997 N-(3-Chlorophenyl)pyrrolidin-1-amine CAS No. 189185-44-2

N-(3-Chlorophenyl)pyrrolidin-1-amine

Cat. No.: B15163997
CAS No.: 189185-44-2
M. Wt: 196.67 g/mol
InChI Key: VRDAUTTUDRCLJD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)pyrrolidin-1-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)pyrrolidin-1-amine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)pyrrolidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorophenyl)pyrrolidin-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)pyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)pyrrolidin-1-amine
  • N-(2-Chlorophenyl)pyrrolidin-1-amine
  • N-(3-Fluorophenyl)pyrrolidin-1-amine
  • N-(3-Bromophenyl)pyrrolidin-1-amine

Uniqueness

N-(3-Chlorophenyl)pyrrolidin-1-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-chlorophenyl group provides distinct steric and electronic properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

189185-44-2

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

N-(3-chlorophenyl)pyrrolidin-1-amine

InChI

InChI=1S/C10H13ClN2/c11-9-4-3-5-10(8-9)12-13-6-1-2-7-13/h3-5,8,12H,1-2,6-7H2

InChI Key

VRDAUTTUDRCLJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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